molecular formula C20H20Cl2N2O B4099280 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B4099280
M. Wt: 375.3 g/mol
InChI Key: XGRHIUZROPQSHX-UHFFFAOYSA-N
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Description

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a chemical compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a complex structure with a chlorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorophenylmethanol with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with pyridin-3-ylmethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
  • 1-[3-[(2-bromophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
  • 1-[3-[(2-iodophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Uniqueness

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of a chlorophenyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-20-9-2-1-7-18(20)15-24-19-8-3-5-16(11-19)12-23-14-17-6-4-10-22-13-17;/h1-11,13,23H,12,14-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRHIUZROPQSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

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